molecular formula C10H10N2O B3106772 Spiro[azetidine-3,3'-indolin]-2'-one CAS No. 1603067-29-3

Spiro[azetidine-3,3'-indolin]-2'-one

Cat. No.: B3106772
CAS No.: 1603067-29-3
M. Wt: 174.20
InChI Key: NZHWYOLXENRFJZ-UHFFFAOYSA-N
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Description

Spiro[azetidine-3,3’-indolin]-2’-one is a unique compound that merges the structural motifs of azetidine and indoline. These heterocyclic skeletons are prevalent in various bioactive natural products and pharmaceuticals. The spirocyclic structure of this compound enhances its three-dimensionality, making it a valuable target for synthetic and medicinal chemists .

Mechanism of Action

Target of Action

Spiro[azetidine-3,3’-indolin]-2’-one is a bioactive compound . It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and molecular biological studies.

Mode of Action

It has been synthesized via a copper(i)-catalyzed asymmetric kinugasa/c−c coupling cascade reaction of n-(2-iodo-aryl)-propiolamides with nitrones . This reaction provides a straightforward access to densely functionalized chiral spiro[azetidine-3,3’-indoline]-2,2’-diones in good yields and with high enantioselectivity .

Biochemical Pathways

Spiro[azetidine-indolines] are important scaffolds in diverse bioactive compounds , suggesting that they may interact with multiple biochemical pathways.

Result of Action

The compound has been synthesized with high enantioselectivity , suggesting that it may have specific interactions with biological targets.

Biochemical Analysis

Cellular Effects

The effects of Spiro[azetidine-3,3’-indolin]-2’-one on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Spiro[azetidine-3,3’-indolin]-2’-one is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[azetidine-3,3’-indolin]-2’-one change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Spiro[azetidine-3,3’-indolin]-2’-one vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Spiro[azetidine-3,3’-indolin]-2’-one is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Spiro[azetidine-3,3’-indolin]-2’-one within cells and tissues involve various transporters or binding proteins. Its localization or accumulation can be affected by these interactions .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic strategies have been developed for the preparation of spiro[azetidine-3,3’-indolin]-2’-one. One notable method involves a copper-catalyzed C-H/Ar-H functionalization, which was demonstrated by Tayler et al. in 2012 . Another approach, developed by Li and co-workers in 2021, utilizes a [3+1] cyclization reaction of oxindolyl azaoxylallyl cations with sulfur ylides, yielding spiro[azetidine-3,3’-indolin]-2,2’-diones with high diastereoselectivity . Recently, Bach et al. showcased a visible light-mediated dearomative hydrogen atom abstraction/cyclization cascade reaction of indoles to synthesize spiro[azetidine-3,3’-indolin]-2-ones .

Industrial Production Methods: While specific industrial production methods for spiro[azetidine-3,3’-indolin]-2’-one are not well-documented, the synthetic routes mentioned above provide a foundation for potential scale-up processes. The use of copper catalysis and visible light-mediated reactions suggests that these methods could be adapted for larger-scale production with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions: Spiro[azetidine-3,3’-indolin]-2’-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in complex reaction mechanisms, often leading to the formation of diverse products.

Common Reagents and Conditions: Common reagents used in the reactions involving spiro[azetidine-3,3’-indolin]-2’-one include copper catalysts, sulfur ylides, and visible light sources . Reaction conditions often involve specific solvents such as acetonitrile (MeCN) and tetrahydrofuran (THF), as well as bases like lithium tert-butoxide (LiOtBu) .

Major Products: The major products formed from reactions involving spiro[azetidine-3,3’-indolin]-2’-one include spiro[azetidine-3,3’-indolin]-2,2’-diones and other spirocyclic derivatives . These products are often obtained with high diastereoselectivity and enantioselectivity, making them valuable intermediates for further synthetic applications.

Properties

IUPAC Name

spiro[1H-indole-3,3'-azetidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-9-10(5-11-6-10)7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHWYOLXENRFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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